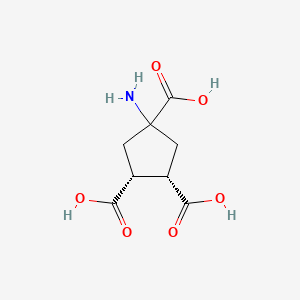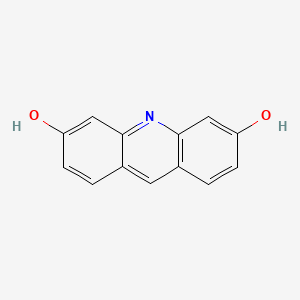
AGI-026
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGI-026 is a potent, selective inhibitor of the human IDH2R140Q-mutant enzyme. Differential expression of multiple genes and metabolites that are associated with cardiomyopathy were largely reversed by AGI-026 in Idh2R140Q mice.
Scientific Research Applications
Cloud Seeding and Atmospheric Research
- Ice Nucleation Efficiency: AGI-026 (AgI) is a well-investigated ice-nucleating substance used in glaciogenic cloud seeding. Studies show that AgI particle's ice nucleation ability is enhanced when on the surface of a droplet and is influenced by factors like relative humidity and surface area (Marcolli, Nagare, Welti, & Lohmann, 2016).
- Particle Dispersion in Meteorology: AgI particle dispersion is crucial in meteorological studies, particularly in understanding cloud-seeding impacts. Research using the Weather Research and Forecasting model offers insights into the dispersion and effects of AgI in atmospheric conditions (Xue, Chu, Rasmussen, Breed, Boe, & Geerts, 2014).
Nanotechnology and Materials Science
- Stabilization of Superionic Phase: AgI nanoparticles have been studied for their superionic conductivity, which is crucial for applications in nanodevices, batteries, and sensors. Research demonstrates the ability to control the alpha- to beta-/gamma-phase transition temperature in AgI nanoparticles, impacting their ionic conductivity (Makiura, Yonemura, Yamada, Yamauchi, Ikeda, Kitagawa, Kato, & Takata, 2009).
- Photocatalysis: AgI/BiOI composites have been synthesized with enhanced photocatalytic performances under visible light, useful in environmental applications like pollutant degradation (Cheng, Huang, Dai, Qin, & Zhang, 2010).
Environmental and Energy Applications
- Photocatalytic Technology: AgI-based heterojunction photocatalytic systems show potential in environmental restoration and energy conversion, including pollutant degradation and photocatalytic hydrogen generation (Wen, Shen, Fei, Fang, Liu, Dai, & Niu, 2020).
Photocatalytic Water Remediation
- Visible-Light Responsive Photocatalyst: The AgI/UiO-66(NH2) heterojunction is an efficient visible-light responsive photocatalyst for degrading pollutants like tetracycline, showcasing its potential in water remediation (Pan, Yuan, Jiang, Wang, Yu, Zhang, & Cong, 2020).
Advanced Manufacturing and Processing
- Nanoparticle Synthesis in Reactors: Research on AgI nanoparticles synthesized in spinning disk reactors has provided insights into the effects of various operating variables on particle size and product yield, which is significant for manufacturing processes (Liu, Wang, Li, & Tai, 2012).
Photodegradation of Pollutants
- Plasmon-Induced Photocatalysis: Studies have demonstrated the efficiency of Ag-AgI/Al2O3 in photodegrading toxic pollutants under visible light, offering a new avenue in environmental clean-up technologies (Hu, Peng, Hu, Nie, Zhou, Qu, & He, 2010).
Hail Suppression
- Ground-Based Silver Iodide Generators: Ground-based generators burning AgI for hail suppression have shown promising results in reducing the energy of severe hail days by about 50% (Dessens, Sánchez, Berthet, Hermida, & Merino, 2016).
properties
CAS RN |
1446501-77-4 |
|---|---|
Product Name |
AGI-026 |
Molecular Formula |
C18H15F6N7 |
Molecular Weight |
443.36 |
IUPAC Name |
N2-(1-Methylethyl)-N4-[2-(trifluoromethyl)-4-pyridinyl]-6-[6-(trifluoromethyl)-2-pyridinyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C18H15F6N7/c1-9(2)26-15-29-14(11-4-3-5-12(28-11)17(19,20)21)30-16(31-15)27-10-6-7-25-13(8-10)18(22,23)24/h3-9H,1-2H3,(H2,25,26,27,29,30,31) |
InChI Key |
DWIQMUBNZXFUDC-UHFFFAOYSA-N |
SMILES |
FC(C1=CC=CC(C2=NC(NC(C)C)=NC(NC3=CC(C(F)(F)F)=NC=C3)=N2)=N1)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGI-026; AGI 026; AGI026 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-4-[(1R,5S)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl]-3-methylbenzonitrile](/img/structure/B605154.png)



![1-Piperazinecarboxylic acid, 4-[(2R)-2-[[[6-[(3S)-3-methoxy-1-pyrrolidinyl]-2-phenyl-4-pyrimidinyl]carbonyl]amino]-10-methyl-4-[[[(1-methylethoxy)carbonyl]oxy]methoxy]-4-oxido-1,8-dioxo-5,7,9-trioxa-4-phosphaundec-1-yl]-, butyl ester](/img/structure/B605163.png)
![(2R)-2-[(1S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B605164.png)
![N-[6-chloro-5-[2-[(12S)-12-(2-fluoro-4-methylphenyl)-4-methyl-5-thia-2,3,7,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,6-trien-11-yl]-2-oxoethoxy]pyridin-2-yl]methanesulfonamide](/img/structure/B605167.png)
